Bms-707035 - 729607-74-3

Bms-707035

Catalog Number: EVT-263122
CAS Number: 729607-74-3
Molecular Formula: C17H19FN4O5S
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HIV Integrase Inhibitor is under investigation in clinical trial NCT00397566 (A Multiple Ascending Dose Study of BMS-707035 in HIV-1 Infected Subjects).
HIV Integrase Inhibitor is an agent that blocks the activity of the human immunodeficiency virus (HIV) integrase enzyme.
Mechanism of Action

BMS-707035 functions by inhibiting the strand transfer activity of HIV-1 integrase. [, ] Integrase is responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication. By binding to the integrase enzyme, BMS-707035 prevents this integration process, thereby blocking HIV-1 replication. [, ]

Applications

The primary research application of BMS-707035 was in the development of novel antiretroviral therapies for HIV/AIDS. [, , ] Its potent inhibition of HIV-1 integrase made it a promising candidate for clinical development. [] Although its development was discontinued after Phase II clinical trials, the research conducted on BMS-707035 contributed valuable insights into the development of second-generation HIV-1 integrase inhibitors. [, ]

Raltegravir

  • Compound Description: Raltegravir is the first FDA-approved integrase inhibitor for the treatment of HIV-1 infection. [] It acts by inhibiting the strand transfer step of viral DNA integration.

Elvitegravir

  • Compound Description: Elvitegravir is another HIV-1 integrase strand transfer inhibitor in advanced clinical development by Japan Tobacco and Gilead. []
  • Relevance: Similar to Raltegravir, Elvitegravir shares the same mechanism of action and target enzyme as BMS-707035. [] Its development highlights the ongoing research in this class of inhibitors.

Dolutegravir

  • Compound Description: Developed by Shionogi and GlaxoSmithKline, Dolutegravir represents another example of an HIV-1 integrase strand transfer inhibitor in advanced clinical development. []
  • Relevance: Dolutegravir's clinical progress further emphasizes the importance of integrase inhibitors like BMS-707035 in HIV-1 treatment. []
  • Compound Description: MK-0518 is an HIV-1 integrase inhibitor that has undergone clinical evaluation. [, ]
  • Relevance: Although the specific stage of development for MK-0518 is not stated, it's inclusion alongside BMS-707035 in a review of clinically evaluated HIV-1 integrase inhibitors suggests they are likely similar in their stage of development and potentially share structural or mechanistic similarities. [, ]

MK-2048

  • Compound Description: Similar to MK-0518, MK-2048 is another HIV-1 integrase inhibitor that has been clinically evaluated. [, ]
  • Relevance: The fact that MK-2048 is mentioned with BMS-707035 suggests they share a similar development trajectory as potential HIV-1 therapeutics and may have overlapping structural features or targets. [, ]

GS-9137, GS-9160, GS-9224

  • Compound Description: These three compounds (GS-9137, GS-9160, and GS-9224) are all identified as HIV-1 integrase inhibitors that have undergone clinical evaluation. [, ]
  • Relevance: The simultaneous mention of these GS compounds with BMS-707035 in a review focusing on clinical progress implies a shared research space and potentially comparable developmental stages. [, ]

GSK-364735

  • Compound Description: GSK-364735 is another clinically evaluated HIV-1 integrase inhibitor highlighted in research papers alongside BMS-707035. [, ]
  • Relevance: The inclusion of GSK-364735 underscores its relevance as a comparable compound to BMS-707035, suggesting potential similarities in their mechanisms, targets, or developmental progress. [, ]

3-Hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-ones

  • Compound Description: This refers to a specific chemical class of compounds explored by Bristol-Myers Squibb as potential HIV-1 integrase inhibitors. []
  • Relevance: BMS-707035, developed by Bristol-Myers Squibb, likely belongs to this specific chemical class or shares significant structural similarities with compounds in this category. [] The patent describing these compounds likely provides insights into the structure-activity relationship studies that led to BMS-707035.

S-1360, L-870,810, and L-870,812

  • Compound Description: These compounds represent earlier HIV-1 integrase inhibitors that reached later stages of clinical trials. []
  • Relevance: While not explicitly linked to BMS-707035, their mention highlights the historical context of integrase inhibitor development and suggests that BMS-707035 was likely designed to overcome limitations or improve upon these earlier compounds. [] They may share some structural motifs or mechanisms of action with BMS-707035.

Properties

CAS Number

729607-74-3

Product Name

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide

IUPAC Name

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide

Molecular Formula

C17H19FN4O5S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24)

InChI Key

VNIWZCGZPBJWBI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-707035; BMS-707035; BMS-707035.

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.